molecular formula C16H20ClN3 B034604 2-(4-(3-Chloropropyl)piperazinyl)quinoline CAS No. 111035-53-1

2-(4-(3-Chloropropyl)piperazinyl)quinoline

Cat. No.: B034604
CAS No.: 111035-53-1
M. Wt: 289.80 g/mol
InChI Key: LVTXJSCORTYVAU-UHFFFAOYSA-N
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Description

4-(3-Chloropropyl)-2-piperazin-1-ylquinoline is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloropropyl)-2-piperazin-1-ylquinoline typically involves the reaction of 2-chloroquinoline with 1-(3-chloropropyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the piperazine moiety is introduced into the quinoline ring.

Industrial Production Methods: Industrial production of 4-(3-Chloropropyl)-2-piperazin-1-ylquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chloropropyl)-2-piperazin-1-ylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-(3-Chloropropyl)-2-piperazin-1-ylquinoline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Chloropropyl)-2-piperazin-1-ylquinoline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

    4-(3-Chloropropyl)-1-piperazinylquinoline: Similar structure but with different substitution patterns.

    2-(3-Chloropropyl)-1,3-dioxolane: Another compound with a chloropropyl group but different core structure.

    1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: A compound with a chloropropyl group and a different aromatic system.

Uniqueness: 4-(3-Chloropropyl)-2-piperazin-1-ylquinoline is unique due to its specific quinoline core structure combined with the piperazine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-(3-chloropropyl)-2-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3/c17-7-3-4-13-12-16(20-10-8-18-9-11-20)19-15-6-2-1-5-14(13)15/h1-2,5-6,12,18H,3-4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTXJSCORTYVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3C(=C2)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80911948
Record name 4-(3-Chloropropyl)-2-(piperazin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80911948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111035-53-1
Record name 2-(4-(3-Chloropropyl)piperazinyl)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111035531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-Chloropropyl)-2-(piperazin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80911948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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